2-(Allylamino)nicotinic acid
Overview
Description
2-(Allylamino)nicotinic acid is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-(Allylamino)nicotinic acid, also known as niacin or vitamin B3, primarily targets the nicotinamide coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . In addition to indirect effects via nicotinamide coenzymes, it also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving redox reactions and NAD-dependent pathways . It is involved in the metabolism of nicotine in bacteria, where it is catabolized into fumaric acid via 10 steps, which then enters the tricarboxylic acid (TCA) cycle . It also influences human DNA repair and cellular stress responses .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The time to reach maximum concentration (Tmax) is 3.0 hours for a 1000mg or 1500mg oral dose .
Result of Action
The molecular and cellular effects of this compound’s action include maintaining efficient cellular function, influencing DNA repair, and managing cellular stress responses . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in plants, exogenous application of thiamine and nicotinic acid can improve tolerance to lead-induced metal stress . .
Properties
IUPAC Name |
2-(prop-2-enylamino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIHOHTUZOCWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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